molecular formula C12H13N3O4S B5651416 N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-4-methylbenzenesulfonamide

N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-4-methylbenzenesulfonamide

Cat. No. B5651416
M. Wt: 295.32 g/mol
InChI Key: ADGPKNRUBUWEOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-2-thiophenecarboxamide” is a chemical compound with the molecular formula C10H9N3O3S .

Scientific Research Applications

Mechanism of Action

Target of Action

It is known that pyrimidine derivatives, which this compound is a part of, have a wide range of pharmacological applications . They are known to interact with various targets such as tyrosine kinases, calcium channels, and adenosine A2a receptors .

Mode of Action

Pyrimidine derivatives are known to exhibit a variety of biological activities, including antimetabolite (antifolate), anticancer, antibacterial, antiallergic, antimicrobial, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities . These activities suggest a complex interaction with their targets leading to these diverse effects.

Biochemical Pathways

Pyrimidine derivatives are known to modulate a variety of pathways, including those involved in myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial activity, antifungal activity, antiparasitic activity, diuretic activity, antitumor activity, antifilarial activity, dna topoisomerase ii inhibition, antitubercular activity, antimalarial and antiplasmodial activity, anti-inflammatory and analgesic activities, anti-hiv activity, cardiovascular and antihypertensive activity, antiulcer activity, hair disorders activities, calcium-sensing receptor antagonism, dpp-iv inhibition, antidiabetic activity, potent adenosine a2a receptor agonistic or antagonist action, tlr8 or interferon beta (ifn-β) modulation, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme a (hmg-coa) reductase inhibition and coronary heart disease therapeutics, anticancer activity, key intermediate for vitamin b1, pyruvate dehydrogenase kinase inhibition .

Pharmacokinetics

The text suggests that special attention is given to novel synthetic methodologies that serve molecules with improved druglikeness and adme-tox properties .

Result of Action

Given the wide range of biological activities exhibited by pyrimidine derivatives, it can be inferred that the compound may have diverse molecular and cellular effects depending on the specific target and pathway it interacts with .

properties

IUPAC Name

4-methyl-N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-7-3-5-9(6-4-7)20(18,19)15-10-8(2)13-12(17)14-11(10)16/h3-6,15H,1-2H3,(H2,13,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGPKNRUBUWEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(NC(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.